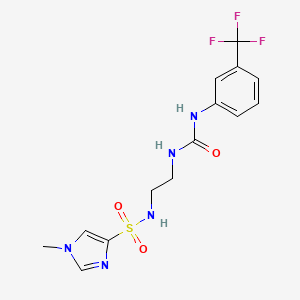

1-methyl-N-(2-(3-(3-(trifluoromethyl)phenyl)ureido)ethyl)-1H-imidazole-4-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

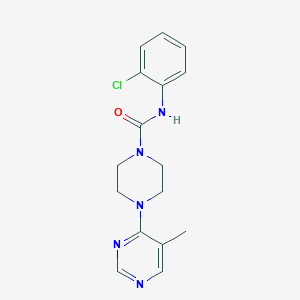

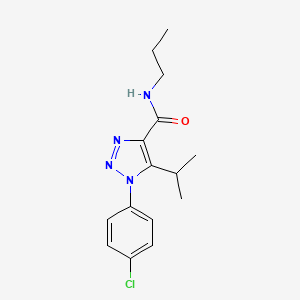

The compound “1-methyl-N-(2-(3-(3-(trifluoromethyl)phenyl)ureido)ethyl)-1H-imidazole-4-sulfonamide” is a complex organic molecule. It contains several functional groups including an imidazole ring, a sulfonamide group, a ureido group, and a trifluoromethyl group attached to a phenyl ring. These functional groups suggest that the compound could have a variety of chemical properties and potential applications, particularly in the field of medicinal chemistry.

Synthesis Analysis

While I couldn’t find specific synthesis methods for this compound, it’s likely that it could be synthesized through a series of reactions involving the formation of the imidazole ring, followed by the introduction of the sulfonamide, ureido, and trifluoromethyl groups. The exact methods would depend on the starting materials and the specific conditions required for each reaction.Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the imidazole ring, a five-membered ring containing two nitrogen atoms, would likely play a significant role in the compound’s overall structure and properties. The trifluoromethyl group attached to the phenyl ring could also influence the compound’s structure by introducing a degree of polarity.Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by its functional groups. For example, the imidazole ring could potentially participate in reactions involving nucleophilic substitution or electrophilic addition. The sulfonamide and ureido groups could also be involved in a variety of reactions, depending on the specific conditions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the polar trifluoromethyl group and the potential for hydrogen bonding via the sulfonamide and ureido groups could influence the compound’s solubility in various solvents.Scientific Research Applications

Green Synthesis and Catalysis

- Ionic Liquid Catalysts for Synthesis : The development of green and efficient ionic liquid catalysts, such as 1-methyl-3-(2-(sulfooxy)ethyl)-1H-imidazol-3-ium chloride, has been demonstrated for the one-pot synthesis of dihydropyrimidinones under solvent-free conditions, highlighting the role of sulfonamide and imidazole derivatives in sustainable chemistry (Sajjadifar, Nezhad, & Darvishi, 2013).

Antibacterial and Anticancer Activities

- Heterocyclic Compounds with Sulfonamido Moiety : The synthesis of new heterocyclic compounds containing a sulfonamido moiety has shown potential for antibacterial applications, with some compounds exhibiting high activities against bacterial strains, indicating the pharmacological importance of sulfonamide-based structures (Azab, Youssef, & El-Bordany, 2013).

Novel Synthetic Routes and Chemical Properties

- Regioselective Synthesis of Heterocyclic Sulfonamides : Innovative synthetic pathways have been developed for the regioselective synthesis of N-(imidazo[1,2-a]pyridin-3-yl)- and N-(imidazo[2,1-b][1,3]thiazol-5-yl)sulfonamides, showcasing the versatility of sulfonamide groups in creating complex heterocyclic systems (Rozentsveig et al., 2013).

Advanced Material Applications

- Anion Exchange Membranes : Research on poly(arylene ether sulfone) containing imidazole groups for alkaline anion exchange membranes (AEMs) underscores the utility of imidazole-derived compounds in fuel cell technology, where imidazolium-based structures enhance membrane stability and ionic conductivity (Yang et al., 2014).

Safety And Hazards

Without specific data, it’s difficult to provide accurate information on the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation.

Future Directions

The potential applications and future directions for this compound would likely depend on its biological activity. Given its complex structure and the presence of several functional groups that are common in medicinal chemistry, it’s possible that this compound could have therapeutic applications. Further research would be needed to explore this potential.

Please note that this is a general analysis based on the structure of the compound and common properties of its functional groups. For a more detailed and accurate analysis, specific experimental data and studies would be needed.

properties

IUPAC Name |

1-[2-[(1-methylimidazol-4-yl)sulfonylamino]ethyl]-3-[3-(trifluoromethyl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F3N5O3S/c1-22-8-12(19-9-22)26(24,25)20-6-5-18-13(23)21-11-4-2-3-10(7-11)14(15,16)17/h2-4,7-9,20H,5-6H2,1H3,(H2,18,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHNRDWGBLWBGTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)NCCNC(=O)NC2=CC=CC(=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F3N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-N-(2-(3-(3-(trifluoromethyl)phenyl)ureido)ethyl)-1H-imidazole-4-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-(3,4-dihydro-2H-chromen-2-yl)methanone](/img/structure/B2805683.png)

![6-Bicyclo[3.1.0]hexanylmethanamine;hydrochloride](/img/structure/B2805688.png)

![(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2805693.png)

![4-[(4-Bromophenyl)methyl]oxan-4-ylmethanamine](/img/structure/B2805696.png)

![2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2805706.png)